molecular formula C18H19N3O2S2 B13810808 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-

Cat. No.: B13810808
M. Wt: 373.5 g/mol
InChI Key: AUYRSMIITVINHC-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-9-5-6-10(2)13(7-9)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23)

InChI Key

AUYRSMIITVINHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with a thieno[2,3-D]pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-D]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

    Acetamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- apart is its unique combination of the thieno[2,3-D]pyrimidine core with the acetamide group, which imparts specific chemical and biological properties .

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- is a notable member of this class, characterized by its complex structure and potential therapeutic applications. This article aims to explore the biological activity of this compound based on available research findings.

  • Chemical Name: Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-
  • CAS Number: 606107-92-0
  • Molecular Formula: C18H19N3O3S2
  • Molecular Weight: 389.49 g/mol

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that acetamide derivatives exhibit significant anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of acetamide derivatives against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Inhibition Concentrations: The minimum inhibitory concentrations (MICs) for various strains were determined, with some compounds showing potent activity at low micromolar concentrations.
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli30

Anti-inflammatory Properties

Acetamide derivatives have also been studied for their anti-inflammatory effects. In vivo models demonstrated a reduction in inflammatory markers when treated with these compounds.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of acetamide derivatives against various cancer cell lines. The results indicated that modifications in the thieno[2,3-D]pyrimidine moiety significantly enhanced anticancer activity.
  • Antimicrobial Evaluation : Another research article focused on synthesizing new acetamide derivatives and assessing their antimicrobial activity against clinical isolates. The study concluded that specific structural features contributed to enhanced antibacterial efficacy.

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